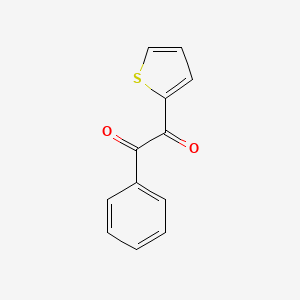

1-苯基-2-(2-噻吩基)-1,2-乙二酮

描述

Synthesis Analysis

The synthesis of compounds similar to 1-phenyl-2-(2-thienyl)-1,2-ethanedione often involves multi-step chemical reactions, including hydrolysis, Claisen condensation, and Friedel-Crafts acylation, among others. For example, 1-phenyl-1,2-ethanediol, a related compound, was synthesized from the hydrolysis of epoxy styrene in a water medium, characterized by FT-IR and NMR spectroscopic methods, and its structure was elucidated using single-crystal X-ray diffraction (Bikas, Emami, & Kozakiewicz, 2019).

Molecular Structure Analysis

Structural analysis of similar compounds is often carried out using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule and their intermolecular interactions. For instance, the crystal structure of certain thienyl-containing β-diketones was determined, showing asymmetrical enolization and the influence of the thienyl group on the molecular structure (Conradie, Muller, & Conradie, 2008).

Chemical Reactions and Properties

Compounds within this chemical family participate in various chemical reactions, including cycloaddition reactions, and exhibit interesting photochromic properties. For example, the cycloaddition reaction of a thienyl-substituted compound with N-phenylmaleimide yielded specific adducts, showcasing the reactive nature of these compounds (Ishii et al., 1991).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. These properties are often determined through spectroscopic methods and crystallography studies. For related compounds, detailed crystallographic analysis provides insights into their solid-state arrangements and intermolecular interactions, which are essential for understanding their physical properties.

Chemical Properties Analysis

The chemical properties of 1-phenyl-2-(2-thienyl)-1,2-ethanedione and related compounds, including their reactivity, stability, and tautomerism, are explored through various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry. Studies on similar compounds have revealed interesting aspects of their chemical behavior, such as tautomerism and the formation of stable crystals with unique luster, indicating the diverse chemical nature of these compounds (Ogura et al., 2002).

科学研究应用

光致变色剂

1-苯基-2-(2-噻吩基)-1,2-乙二酮衍生物因其作为光致变色剂的潜力而被探索。Ivanov 等人(2001 年)开发了一种合成 1,2-双(2,5-二甲基-3-噻吩基)乙二酮的新方法,从而制备了 5,6-双(2,5-二甲基-3-噻吩基)-1,2,4-三嗪,光致变色 1,2-二芳基乙烯的类似物,研究了它们作为光致变色剂的适用性 (Ivanov 等人,2001 年)。

电致变色

已经观察到 1-苯基-2-(2-噻吩基)-1,2-乙二酮衍生物的电致变色特性,特别是在二噻吩基环戊烯衍生物中。这些化合物同时表现出光致变色和电致变色特性,能够使用紫外线、可见光和电化学或化学氧化来改变状态。彼得斯和布兰达(2003 年)研究了这种现象,指出了这些化合物通过电化学氧化从其闭环状态催化转化为其开环状态 (Peters & Branda,2003 年)。

晶体结构和表面分析

已经对相关化合物 1-苯基-1,2-乙二醇的晶体结构进行了研究。Bikas、Emami 和 Kozakiewicz(2019 年)合成了 1-苯基-1,2-乙二醇,并使用单晶 X 射线衍射表征了其结构,揭示了其分子间相互作用和超分子网络的见解 (Bikas、Emami 和 Kozakiewicz,2019 年)。

光化学性质

1-苯基-2-(2-噻吩基)-1,2-乙二酮衍生物的光化学性质也已得到探索。例如,Mosnáček、Weiss 和 Lukáč(2004 年)研究了这些衍生物的共聚物薄膜中侧苯甲酰基团在各种辐照条件下的转化,导致形成苯甲酰过氧化基团和随后的化学转化 (Mosnáček、Weiss 和 Lukáč,2004 年)。

不对称合成和生物催化

该化合物的衍生物已用于不对称合成和生物催化。聂尧(2003 年)报道了假丝酵母菌 SYB-1 对 1-苯基-1,2-乙二醇的不对称转化,证明了其作为有机合成中手性构件的用途 (聂尧,2003 年)。

属性

IUPAC Name |

1-phenyl-2-thiophen-2-ylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2S/c13-11(9-5-2-1-3-6-9)12(14)10-7-4-8-15-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKPGGCWIIXZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4631910.png)

![4-chloro-3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4631911.png)

![2-(4-tert-butylphenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4631933.png)

![methyl 5-methyl-2-({[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4631940.png)

acetate](/img/structure/B4631953.png)

![ethyl [(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B4631962.png)

![(3aR,7aS)-2-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4631974.png)

![N-(4-fluorophenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4631984.png)

![N-(4-acetylphenyl)-2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4631992.png)

![6-fluoro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4631999.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4632010.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4632018.png)